Licopyranocoumarin
Licopyranocoumarin
Licopyranocoumarin belongs to the class of organic compounds known as hydroxyisoflavonoids. These are organic compounds containing an isoflavonoid skeleton carrying one or more hydroxyl groups. Thus, licopyranocoumarin is considered to be a flavonoid lipid molecule. Licopyranocoumarin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licopyranocoumarin is primarily located in the membrane (predicted from logP). Outside of the human body, licopyranocoumarin can be found in herbs and spices. This makes licopyranocoumarin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
121249-16-9
VCID:
VC20821202
InChI:
InChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3
SMILES:
CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO
Molecular Formula:
C21H20O7
Molecular Weight:
384.4 g/mol
Licopyranocoumarin
CAS No.: 121249-16-9
Cat. No.: VC20821202
Molecular Formula: C21H20O7
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Licopyranocoumarin belongs to the class of organic compounds known as hydroxyisoflavonoids. These are organic compounds containing an isoflavonoid skeleton carrying one or more hydroxyl groups. Thus, licopyranocoumarin is considered to be a flavonoid lipid molecule. Licopyranocoumarin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licopyranocoumarin is primarily located in the membrane (predicted from logP). Outside of the human body, licopyranocoumarin can be found in herbs and spices. This makes licopyranocoumarin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 121249-16-9 |
| Molecular Formula | C21H20O7 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
| Standard InChI | InChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3 |
| Standard InChI Key | MOBCUWLJOZHPQL-UHFFFAOYSA-N |
| SMILES | CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO |
| Canonical SMILES | CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO |
| Melting Point | 137°C |
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